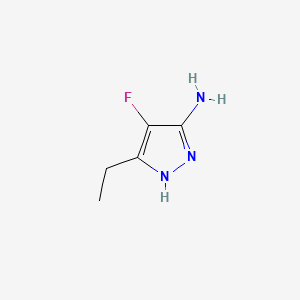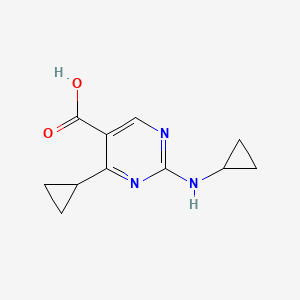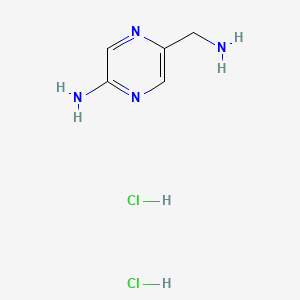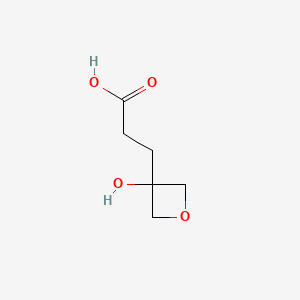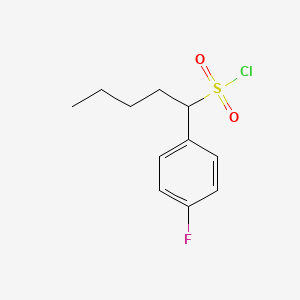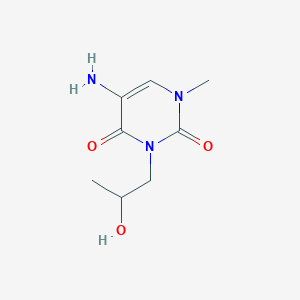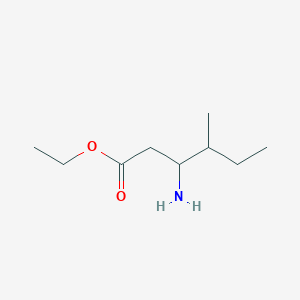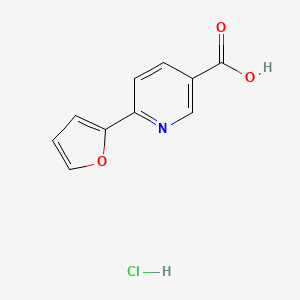
6-(Furan-2-yl)pyridine-3-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride is an organic compound that features both furan and pyridine rings in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves the formation of the furan and pyridine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of catalysts such as palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Types of Reactions:
Oxidation: The furan ring in 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: Both the furan and pyridine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine, while nitration can be achieved using nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the pyridine ring can produce dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
6-(Furan-2-yl)-2,2’-bipyridine:
2,5-Furandicarboxylic acid: Another furan derivative, known for its use in the production of bio-based polymers.
Uniqueness: 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride is unique due to the presence of both furan and pyridine rings, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H8ClNO3 |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
6-(furan-2-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO3.ClH/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9;/h1-6H,(H,12,13);1H |
Clave InChI |
RJCBKPJLGSSYLI-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC=C(C=C2)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(propan-2-yl)-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631480.png)
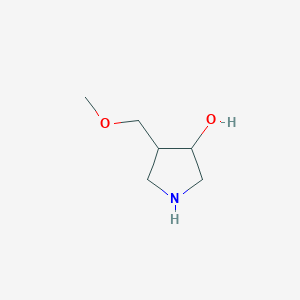
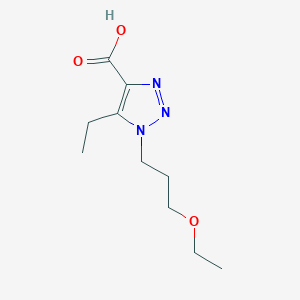
![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)


